

An In-depth Technical Guide to Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂)

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Compound of Interest

Compound Name: Iron(II) Trifluoromethanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Iron(II) Trifluoromethanesulfonate**, also known as Ferrous Triflate or Fe(OTf)₂. It includes key data, experimental protocols for its synthesis, and visualizations of its structural relationships and catalytic applications, designed to be a vital resource for professionals in research and development.

Core Physical and Chemical Properties

Iron(II) trifluoromethanesulfonate is a versatile and reactive compound widely utilized as a Lewis acid catalyst in organic synthesis and as a precursor for various iron complexes.^{[1][2]} Its properties can vary depending on its hydration or solvation state.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Fe(OTf)₂ and its common solvates.

Property	Data
Chemical Formula	$\text{C}_2\text{F}_6\text{FeO}_6\text{S}_2$ [3][4][5][6]
Molecular Weight	353.97 - 354.00 g/mol [3][4][5][6]
Appearance	Anhydrous: Off-white to brownish powder. [3][4] [6] $\text{Fe}(\text{OTf})_2 \cdot 2\text{MeCN}$: White to off-white powder. [1][7] $\text{Fe}(\text{MeCN})_4(\text{OTf})_2$: Pale blue-green crystals. [1][7] --INVALID-LINK--2: White to very pale green, hygroscopic crystals. [1][7]
Melting Point	>300 °C [3][4]
Solubility	Soluble in water, alcohols, and ethers. [8] Slightly soluble in DMSO with heating. [4][9]
Stability	The anhydrous form is sensitive to humidity and oxygen. [8] The bis(acetonitrile) solvate, $\text{Fe}(\text{OTf})_2 \cdot 2\text{MeCN}$, is stable to air oxidation but absorbs water. [7][10] The compound is generally hygroscopic. [4][9]
Crystal Structure	--INVALID-LINK--2: Features an octahedral $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ cation with non-coordinating triflate anions in a monoclinic crystal system (space group C2/m). [1][7] $[\text{Fe}(\text{CF}_3\text{SO}_3)_2(\text{C}_4\text{H}_8\text{O})_4]$: Octahedral geometry with triflate ligands in trans positions. [11]

Experimental Protocols: Synthesis of $\text{Fe}(\text{OTf})_2$ Forms

The synthesis of $\text{Fe}(\text{OTf})_2$ can be adapted to yield different solvated or hydrated forms, which influences its subsequent reactivity. [1] The acetonitrile-solvated route is often preferred for applications in non-aqueous coordination chemistry and catalysis. [1]

Protocol 1: Synthesis of $\text{Fe}(\text{OTf})_2 \cdot 2\text{CH}_3\text{CN}$ (Bis(acetonitrile) Adduct)

This is the most convenient method for preparing an anhydrous, yet versatile, form of iron(II) triflate.^[7]^[10]

Methodology:

- Reaction Setup: All operations must be performed under a pure dinitrogen atmosphere using a glovebox or Schlenk line to prevent oxidation and reaction with moisture.^[7]
- Reagents: Use finely divided iron powder (<10 μm), anhydrous acetonitrile, and triflic acid.^[7]
- Procedure: a. To a mixture of finely divided iron powder (100 mmol) in dry acetonitrile (100 mL), carefully add triflic acid (210 mmol). Caution is advised as the reaction is highly exothermic.^[7] b. The reaction produces a pale green solution containing the tetrakis(acetonitrile) complex, --INVALID-LINK--^[7] c. Isolate the crystalline --INVALID-LINK--^[7] by cooling the concentrated solution or by adding diethyl ether and cooling to -25 °C.^[7] d. The resulting pale blue-green crystals are then dried under a vacuum overnight. This process removes two of the coordinated acetonitrile molecules.^[7]^[10]
- Product: The final product is $\text{Fe}(\text{OTf})_2 \cdot 2\text{MeCN}$, a stable, white to off-white powder.^[1]^[7]

Protocol 2: Synthesis of $\text{Fe}(\text{H}_2\text{O})_6$ (Hexahydrate)

The hydrated form is typically prepared from the acetonitrile solvate.^[7]

Methodology:

- Starting Material: Use $\text{Fe}(\text{OTf})_2 \cdot 2\text{MeCN}$ synthesized as per Protocol 1.
- Procedure: a. Dissolve the $\text{Fe}(\text{OTf})_2 \cdot 2\text{MeCN}$ in water. b. Recrystallize the compound from the aqueous solution.^[1]^[7]
- Product: This yields hygroscopic, white to very pale green crystals of --INVALID-LINK--^[1]^[7] An alternative method involves the direct reaction of iron metal with aqueous triflic acid.^[1]^[7]

Protocol 3: Alternative Anhydrous Synthesis via Metathesis

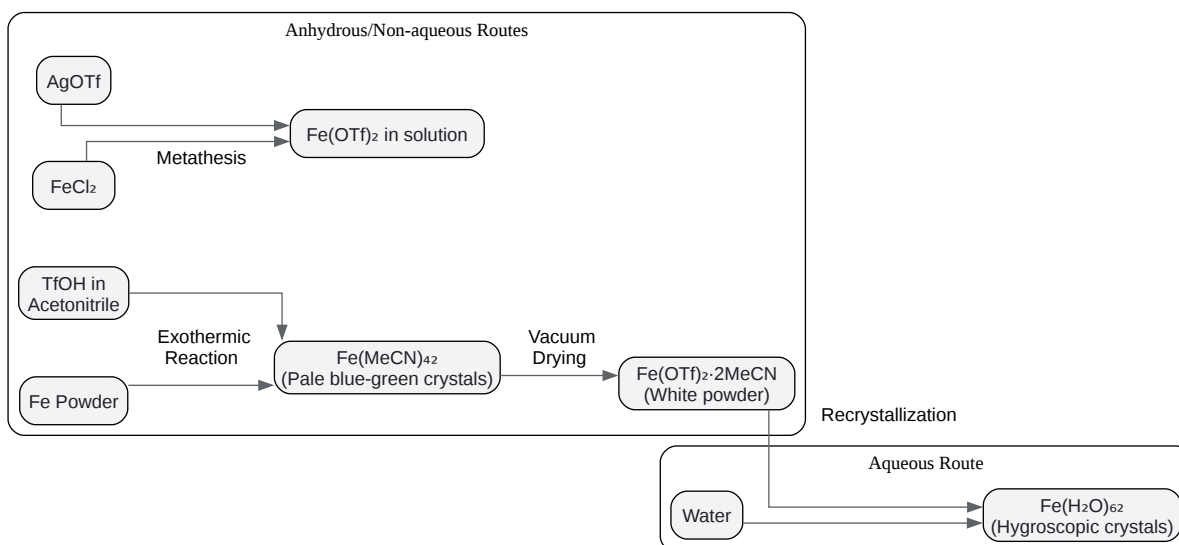
This method avoids the direct use of triflic acid.

Methodology:

- Reagents: Iron(II) chloride (FeCl_2) and silver(I) trifluoromethanesulfonate (AgOTf).
- Procedure: a. React FeCl_2 with AgOTf in a suitable solvent. b. The reaction is driven forward by the precipitation of insoluble silver chloride (AgCl).^[1] c. The desired $\text{Fe}(\text{OTf})_2$ remains in the solution and can be isolated after filtration of the AgCl precipitate.

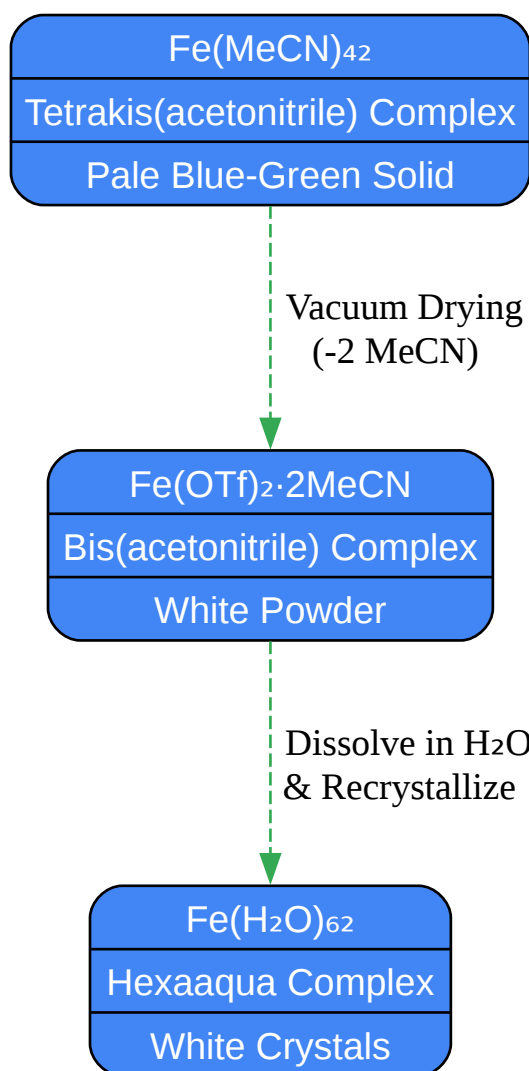
Visualizations: Structures and Processes

The following diagrams, created using the DOT language, illustrate key synthesis workflows and the catalytic role of $\text{Fe}(\text{OTf})_2$.



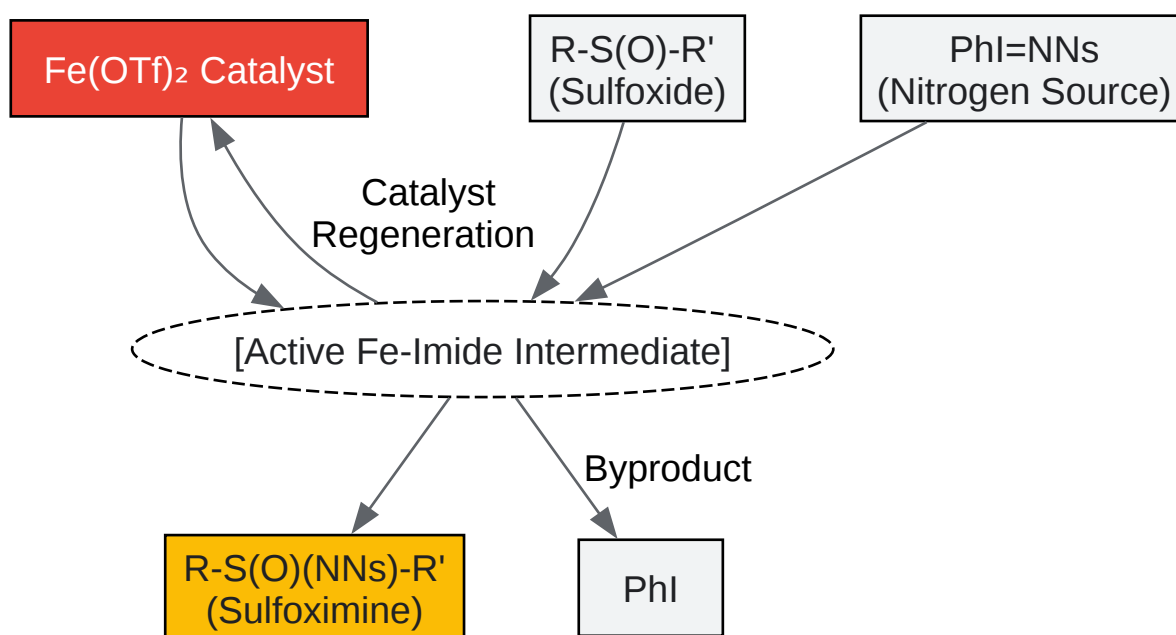
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Caption: Synthesis pathways for different forms of Iron(II) Triflate.



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Caption: Relationship between solvated and hydrated $\text{Fe}(\text{OTf})_2$ species.



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Caption: Catalytic cycle for $\text{Fe}(\text{OTf})_2$ in sulfoxide imination.[2]

Applications in Research and Development

$\text{Fe}(\text{OTf})_2$ is a powerful tool in chemical synthesis due to several key features:

- **Lewis Acidity:** The iron(II) center acts as a potent Lewis acid, facilitating a wide range of organic transformations.[1]
- **Weakly Coordinating Anion:** The triflate (OTf^-) anion is non-coordinating, which enhances the catalytic activity of the Fe^{2+} center.[1]
- **Catalysis:** It is widely employed as a catalyst for reactions such as cross-couplings, hydrosilylation, hydroboration, cycloadditions, and iminations.[1][2][12] Its resistance to reduction makes it particularly useful in cross-coupling reactions compared to iron halides.[1]
- **Coordination Chemistry:** It serves as an excellent starting material for synthesizing a variety of iron(II) coordination complexes, as the coordinated acetonitrile ligands are labile and easily substituted.[1] These complexes are investigated for applications in molecular magnetism and as models for biological systems.[1]

- Materials Science: $\text{Fe}(\text{OTf})_2$ is used in the creation of novel materials, including electrochromic polymers and as an electrolyte salt in all-iron redox flow batteries.[1]

This guide provides foundational data and protocols for the effective use of **Iron(II) Trifluoromethanesulfonate** in a laboratory setting. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[13]

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